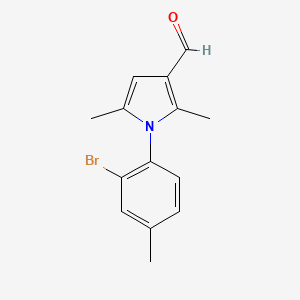
1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a bromine atom and a methyl group attached to the phenyl ring, as well as two methyl groups on the pyrrole ring, and an aldehyde functional group at the 3-position of the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes One common method involves the bromination of 2,5-dimethylpyrrole followed by formylation
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological macromolecules.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and the pyrrole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4’-methylpropiophenone: This compound is structurally similar but lacks the pyrrole ring and the aldehyde group.
4-Bromo-2-methylphenol: This compound has a similar bromine and methyl substitution pattern on the phenyl ring but lacks the pyrrole ring and the aldehyde group.
Uniqueness
1-(2-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the pyrrole ring and the aldehyde functional group
Propiedades
Número CAS |
926223-93-0 |
|---|---|
Fórmula molecular |
C14H14BrNO |
Peso molecular |
292.17 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H14BrNO/c1-9-4-5-14(13(15)6-9)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3 |
Clave InChI |
MFPGIKFBHWHALE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
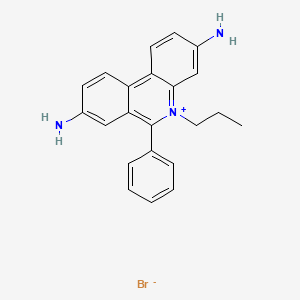
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
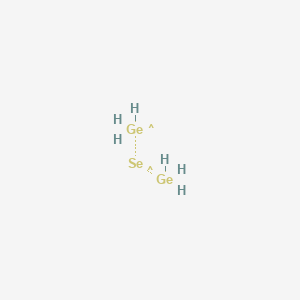

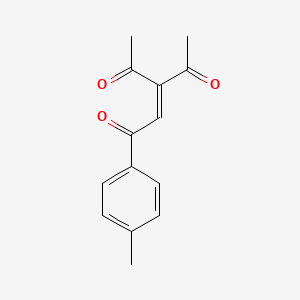
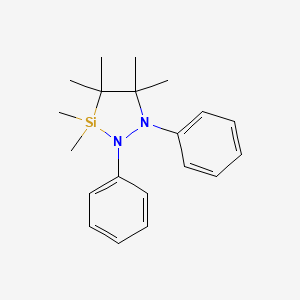

![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
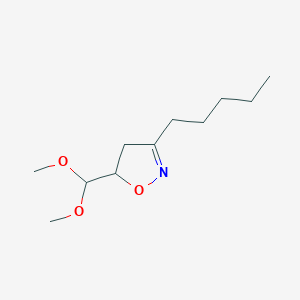
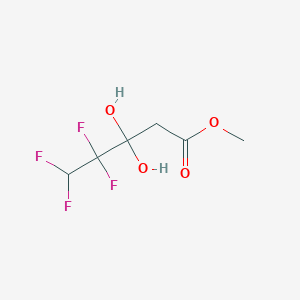
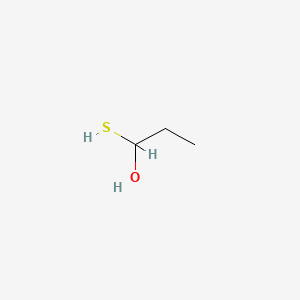
![2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid](/img/structure/B14139950.png)
